N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
Benzothiazole (BT): This compound contains a benzothiazole moiety, which is a bicyclic heterocyclic ring system.
Quinoline: The quinoline ring is fused to the benzothiazole, creating an intriguing hybrid structure.
Carboxamide Group: The carboxamide functional group (CONH₂) is attached to the quinoline ring.
Preparation Methods
Synthetic Routes:: The synthesis of N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide involves several steps. One possible synthetic route includes the following:
Formation of Benzothiazole Ring: Start by synthesizing the benzothiazole ring, which can be achieved through various methods, such as cyclization reactions.
Introduction of Quinoline Ring: Next, fuse the quinoline ring to the benzothiazole moiety. This step requires careful design and optimization.
Carboxamide Formation: Finally, attach the carboxamide group to the quinoline ring.
- Solvent: Dimethyl formamide (DMF) is commonly used.
- Reagents: Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) facilitate the coupling reactions .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide can participate in various reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents on the benzothiazole or quinoline rings can be replaced.
Common Reagents: Specific reagents depend on the desired transformation.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer or antimicrobial agent.
Biological Studies: Investigate its effects on cellular pathways and molecular targets.
Industry: It could serve as a precursor for novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide stands out due to its hybrid structure.
Similar Compounds: Other benzothiazole-quinoline hybrids or related heterocycles may share similarities.
Properties
CAS No. |
88067-78-1 |
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Molecular Formula |
C23H15N3OS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15N3OS/c27-22(26-23-25-19-12-6-7-13-21(19)28-23)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14H,(H,25,26,27) |
InChI Key |
UPTQIZSIHPGRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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